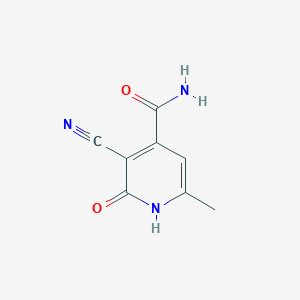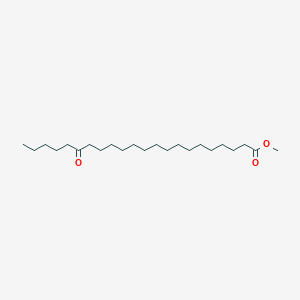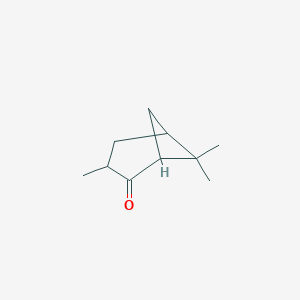
5,5'-Azanylylidene-bis-pyrimidine-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'5,5'-Azanylylidene-bis-pyrimidine-2,4,6-trione', commonly known as APPT, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential as a versatile reagent for various synthetic applications. This molecule has a unique structure that makes it an ideal candidate for numerous chemical reactions, including condensation, nucleophilic substitution, and cyclization.
Mecanismo De Acción
APPT has a unique structure that allows it to act as both an acid and a base catalyst. This property makes it an ideal candidate for various chemical reactions, including condensation, nucleophilic substitution, and cyclization. The mechanism of action of APPT involves the formation of a complex between the reagent and the substrate, which leads to the activation of the substrate towards the desired reaction.
Efectos Bioquímicos Y Fisiológicos
There are currently no known biochemical or physiological effects of APPT, as it has not been extensively studied in this regard. However, due to its potential as a versatile reagent, it is possible that APPT may have applications in the field of medicinal chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using APPT as a reagent in lab experiments is its versatility. It can be used in a wide range of reactions, making it a valuable tool for synthetic chemists. Additionally, APPT is relatively easy to synthesize and is readily available in high purity. However, one limitation of APPT is its sensitivity to moisture and air, which can lead to decomposition and reduced reactivity.
Direcciones Futuras
There are numerous future directions for the research and application of APPT. One potential area of focus is the development of new synthetic methods that utilize APPT as a catalyst or reagent. Additionally, there may be potential for the use of APPT in the field of medicinal chemistry, particularly in the development of new drugs and therapeutic compounds. Further research is needed to fully explore the potential of APPT in these areas and to better understand its mechanism of action and properties.
Métodos De Síntesis
APPT can be synthesized using a variety of methods, including the reaction of urea and malonic acid in the presence of phosphorus oxychloride or by the reaction of urea and ethyl acetoacetate in the presence of sodium ethoxide. Additionally, APPT can also be synthesized by the reaction of cyanuric chloride and malonic acid in the presence of sodium hydroxide. These methods yield APPT in high purity and yield.
Aplicaciones Científicas De Investigación
APPT has been used as a versatile reagent in various synthetic applications, including the synthesis of pyrimidines, pyridines, and other heterocyclic compounds. It has also been utilized in the synthesis of natural products, such as alkaloids and flavonoids. Additionally, APPT has been used in the preparation of chiral compounds and as a catalyst in organic reactions.
Propiedades
Número CAS |
121-08-4 |
|---|---|
Nombre del producto |
5,5'-Azanylylidene-bis-pyrimidine-2,4,6-trione |
Fórmula molecular |
C8H5N5O6 |
Peso molecular |
267.16 g/mol |
Nombre IUPAC |
5-[(2,4,6-trioxo-1,3-diazinan-5-yl)imino]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H5N5O6/c14-3-1(4(15)11-7(18)10-3)9-2-5(16)12-8(19)13-6(2)17/h1H,(H2,10,11,14,15,18)(H2,12,13,16,17,19) |
Clave InChI |
VQTZGUYEOZNKQH-UHFFFAOYSA-N |
SMILES |
C1(C(=O)NC(=O)NC1=O)N=C2C(=O)NC(=O)NC2=O |
SMILES canónico |
C1(C(=O)NC(=O)NC1=O)N=C2C(=O)NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)









